N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. This compound is characterized by the presence of an adamantyl group attached to an ethyl chain, which is further connected to a dichlorobenzamide moiety. The combination of these structural elements gives the compound unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide typically involves multiple steps, starting from adamantane. One common approach is the functionalization of adamantane to introduce the ethyl chain, followed by the attachment of the dichlorobenzamide group. The key steps include:
Functionalization of Adamantane:
Formation of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, often using reagents such as ethyl halides under basic conditions.
Attachment of the Dichlorobenzamide Group: This step involves the reaction of the ethyladamantane intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce hydroxyl or carbonyl functionalities.
Reduction: The compound can be reduced to modify the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The adamantyl group provides a rigid scaffold that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dichlorobenzamide moiety can interact with enzymes or receptors, affecting their function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.
Adamantane-1-carboxamide: Similar in structure but with a carboxamide group instead of a benzamide.
2,4-Dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the adamantyl group.
Uniqueness
N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide is unique due to the combination of the adamantyl group and the dichlorobenzamide moiety. This combination imparts both stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c20-15-1-2-16(17(21)8-15)18(23)22-4-3-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14H,3-7,9-11H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNJALBTBIXIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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